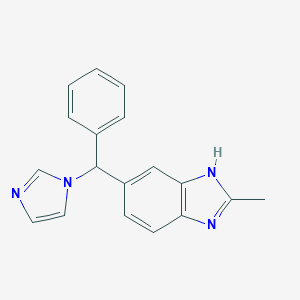

Irtemazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGOMTSIZLGUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869596 | |

| Record name | 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115574-30-6, 115576-85-7, 115576-86-8 | |

| Record name | Irtemazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRTEMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: The Renal Mechanism of Action of Irtemazole

Disclaimer: Irtemazole is a uricosuric agent whose development was discontinued. As a result, publicly available, in-depth studies on its specific molecular mechanism of action are limited. This guide provides a comprehensive overview based on the available clinical data for this compound and the established mechanisms of action for uricosuric drugs. The proposed molecular interactions are therefore inferred from the broader understanding of this drug class.

Introduction

This compound is a benzimidazole derivative that was investigated for its uricosuric properties. Uricosuric agents are a class of drugs that increase the excretion of uric acid in the urine, thereby lowering the concentration of uric acid in the blood. Clinical studies in the late 1980s and early 1990s demonstrated that this compound effectively reduces plasma uric acid levels by enhancing renal uric acid clearance.[1] Despite showing efficacy, its development was discontinued, and it was never marketed. This guide will synthesize the available data on this compound and elucidate its likely mechanism of action on the renal tubules for researchers, scientists, and drug development professionals.

Pharmacodynamics and Clinical Efficacy

Clinical trials with this compound in healthy, normouricemic subjects have provided quantitative data on its uricosuric effects. The primary outcomes measured in these studies were changes in plasma uric acid concentration, renal uric acid excretion, and uric acid clearance.

Data Presentation

The following tables summarize the key quantitative data from clinical studies on this compound.

Table 1: Dose-Dependent Decrease in Plasma Uric Acid with Repeated Doses of this compound

| This compound Dose (twice daily for 7 days) | Average Decrease in Plasma Uric Acid (%) |

| 6.25 mg | 20.4% |

| 12.5 mg | 22.7% |

| 25 mg | 42.0% |

| 37.5 mg | 45.7% |

Data from a study with 12 normouricemic subjects.[1]

Table 2: Pharmacodynamic Effects of Single Doses of this compound

| Parameter | Observation |

| Onset of Action | Decrease in plasma uric acid within 15-25 minutes. Increase in renal uric acid excretion and clearance within 10-20 minutes. |

| Time to Maximal Effect | Maximal renal uric acid excretion and clearance reached within 15-55 minutes. |

| Duration of Uricosuric Effect | 7 to 24 hours. |

| Maximal Decrease in Plasma Uric Acid | 46.5% (after 8 to 12 hours with doses of 12.5 to 50 mg). |

| D50 (dose for half-maximal effect) | 16.3 mg to 34.2 mg (average 24.7 mg). |

Data compiled from studies on healthy male volunteers.

Proposed Mechanism of Action on Renal Tubules

The primary mechanism by which uricosuric agents like this compound exert their effect is through the modulation of uric acid transport in the proximal tubules of the kidneys. While direct molecular studies on this compound are not available, its actions are consistent with the inhibition of the major urate reabsorptive transporter, URAT1.

The Role of URAT1 in Uric Acid Reabsorption

The solute carrier family 22 member 12 (SLC22A12) protein, commonly known as urate transporter 1 (URAT1), is located on the apical membrane of proximal tubule epithelial cells. It is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, uricosuric drugs block this reabsorption, leading to increased uric acid in the tubular fluid and subsequent excretion in the urine.

This compound's Presumed Interaction with Renal Transporters

Given its potent uricosuric effect, it is highly probable that this compound acts as an inhibitor of URAT1. The rapid onset of action of this compound suggests a direct interaction with transporters on the apical membrane of the proximal tubule cells.

Other transporters are also involved in the complex process of uric acid handling in the kidneys, including organic anion transporters (OATs) on the basolateral membrane (involved in secretion) and ATP-binding cassette subfamily G member 2 (ABCG2) on the apical membrane (involved in secretion). It is plausible that this compound may also interact with these or other transporters, but without specific studies, its primary mechanism is attributed to URAT1 inhibition.

Signaling Pathway

The mechanism of action of this compound is not believed to involve a complex intracellular signaling pathway but rather a direct competitive or non-competitive inhibition of a membrane transporter.

Caption: Proposed mechanism of this compound action on the renal proximal tubule.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not fully available in the public domain. However, based on the information provided in the abstracts, the clinical trials likely followed standard methodologies for pharmacokinetic and pharmacodynamic assessments.

General Protocol for Clinical Pharmacodynamic Studies

-

Subject Recruitment: Healthy, normouricemic volunteers would be recruited. Exclusion criteria would typically include a history of renal disease, gout, or use of medications known to affect uric acid levels.

-

Study Design: The studies were likely single-center, randomized, and placebo-controlled. Both single-dose and multiple-dose studies were conducted.

-

Drug Administration: this compound was administered orally in various doses.

-

Sample Collection:

-

Blood Samples: Venous blood samples would be collected at predefined time points before and after drug administration to measure plasma concentrations of uric acid and this compound.

-

Urine Samples: Timed urine collections would be performed to determine the volume and concentration of uric acid and this compound, allowing for the calculation of excretion rates and clearance.

-

-

Analytical Methods:

-

Uric Acid Measurement: Plasma and urine uric acid concentrations would likely be determined using an enzymatic spectrophotometric method (uricase method).

-

This compound Measurement: Plasma and urine concentrations of this compound would likely be measured using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.

-

-

Pharmacodynamic Parameter Calculation:

-

Renal Uric Acid Excretion: Calculated as the product of urinary uric acid concentration and urine flow rate.

-

Uric Acid Clearance: Calculated using the formula: Clearance = (Urine Uric Acid Concentration x Urine Flow Rate) / Plasma Uric Acid Concentration.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the clinical evaluation of this compound.

Conclusion

This compound is a uricosuric agent that has demonstrated efficacy in increasing the renal excretion of uric acid. Although its development was discontinued, the available clinical data strongly suggest that its mechanism of action on the renal tubules is consistent with that of other uricosuric drugs, namely the inhibition of the URAT1 transporter in the proximal tubules. This leads to a reduction in uric acid reabsorption and a subsequent decrease in plasma uric acid levels. Due to the limited availability of specific molecular studies on this compound, this proposed mechanism is based on the established pharmacology of its drug class. Further research, should it become available, would be necessary to definitively characterize the molecular interactions of this compound with renal transporters.

References

Irtemazole as a URAT1 Inhibitor: An In-Depth Technical Guide on In Vitro Characterization

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1][2] Primarily located on the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[2][3] Consequently, the inhibition of URAT1 presents a key therapeutic strategy for the management of hyperuricemia and gout, conditions characterized by elevated levels of uric acid.[3][4] While irtemazole has been investigated for its uricosuric effects in humans, demonstrating a reduction in plasma uric acid, detailed public domain data regarding its specific in vitro inhibitory activity against URAT1 is limited.[5][6] This guide will, therefore, provide a comprehensive overview of the methodologies used to characterize a URAT1 inhibitor in vitro, using established protocols and data from other known inhibitors as a framework for how this compound's activity would be assessed.

URAT1 Signaling Pathway and Inhibition

URAT1 functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for intracellular anions such as lactate and nicotinate.[1] This process is a central mechanism for maintaining urate homeostasis.[7] Inhibition of URAT1 blocks this reabsorption, leading to increased renal excretion of uric acid and a subsequent lowering of serum urate levels.[4][7]

Figure 1: URAT1-mediated urate reabsorption and its inhibition.

Experimental Protocols for In Vitro URAT1 Inhibition Assays

The in vitro characterization of a URAT1 inhibitor typically involves cell-based assays that measure the uptake of a substrate in the presence and absence of the test compound.

1. Cell Culture and Transfection

-

Cell Line: Human embryonic kidney (HEK293) cells are commonly used due to their low endogenous transporter expression.

-

Transfection: HEK293 cells are transiently or stably transfected with a plasmid containing the human URAT1 cDNA. A vector-only transfected cell line serves as a negative control.

2. Uric Acid Uptake Assay

This is the most direct method to assess URAT1 inhibitory activity.

-

Cell Seeding: Transfected cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-incubation: Cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution) and pre-incubated with the same buffer containing varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., benzbromarone) for a specified time (e.g., 10-30 minutes) at 37°C.

-

Uptake Initiation: The pre-incubation solution is removed, and a solution containing [14C]-labeled uric acid is added to initiate the uptake.

-

Uptake Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration-dependent inhibition of uric acid uptake is used to calculate the IC50 value of the test compound.

3. Fluorescence-Based Assay

An alternative to radiolabeled substrates, this method uses a fluorescent substrate for URAT1.

-

Substrate: 6-carboxyfluorescein (6-CFL) has been identified as a fluorescent substrate for URAT1.[8]

-

Procedure: The protocol is similar to the uric acid uptake assay, but instead of radiolabeled uric acid, 6-CFL is used.

-

Measurement: After cell lysis, the intracellular fluorescence is measured using a microplate reader.[9]

Figure 2: Workflow for an in vitro URAT1 inhibition assay.

Quantitative Data Presentation

| Compound | IC50 (µM) | Assay System | Reference |

| Benzbromarone | ~0.28 | In vitro human URAT1 inhibitory assay | [10] |

| Lesinurad | ~7.18 | In vitro human URAT1 inhibitory assay | [10] |

| Probenecid | ~42 | HEK293/PDZK1 cells | [9] |

| Verinurad (RDEA3170) | 0.025 | Not specified | [1] |

| Fisetin | 12.77 | HEK-293T cells overexpressing URAT1 | [8] |

| Baicalein | 26.71 | HEK-293T cells overexpressing URAT1 | [8] |

Logical Framework of URAT1 Inhibition

The therapeutic rationale for using a URAT1 inhibitor like this compound is based on a clear cause-and-effect relationship.

Figure 3: Logical flow of URAT1 inhibition for treating hyperuricemia.

Conclusion

While direct in vitro studies on this compound's URAT1 inhibitory activity are not extensively published, the established methodologies for characterizing such compounds are robust. These protocols, primarily involving cell-based uric acid uptake assays, provide a clear framework for determining the potency (IC50) and mechanism of action of potential URAT1 inhibitors. The development of selective and potent URAT1 inhibitors remains a significant area of research for the treatment of hyperuricemia and gout.[11][12] Further in vitro studies would be necessary to precisely quantify the inhibitory effect of this compound on URAT1 and to fully elucidate its pharmacological profile in comparison to other agents in its class.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Emerging Urate-Lowering Drugs and Pharmacologic Treatment Strategies for Gout: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. goutalliance.org [goutalliance.org]

The Pharmacodynamics of Irtemazole: A Technical Overview for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Uricosuric Agent Irtemazole in Healthy Volunteers

This compound, a novel benzimidazole derivative, has demonstrated significant uricosuric effects in healthy individuals, positioning it as a potential therapeutic agent for conditions associated with hyperuricemia, such as gout. This technical guide provides a comprehensive analysis of the pharmacodynamics of this compound, detailing its mechanism of action, dose-dependent effects on uric acid homeostasis, and the experimental framework utilized in its clinical evaluation.

Core Pharmacodynamic Effects

This compound exerts its primary pharmacodynamic effect by increasing the renal excretion of uric acid, thereby lowering plasma uric acid concentrations. Clinical studies in healthy, normouricemic subjects have elucidated a clear dose-response relationship.

Quantitative Analysis of Pharmacodynamic Response

The administration of this compound leads to a rapid and dose-dependent decrease in plasma uric acid levels. The onset of this uricosuric effect is observed within the first hour following oral administration.[1] A summary of the key quantitative findings from a study in healthy volunteers is presented below.

| Dose of this compound | Maximal Decrease in Plasma Uric Acid | Time to Maximal Decrease | Duration of Uricosuric Effect |

| 12.5 mg | Data not available | Data not available | 7 to 24 hours[1] |

| 25 mg | Data not available | Data not available | 7 to 24 hours[1] |

| 37.5 mg | 46.5%[1] | 8 to 12 hours[1] | 7 to 24 hours[1] |

| 50 mg | 46.5%[1] | 8 to 12 hours[1] | 7 to 24 hours[1] |

Table 1: Dose-dependent pharmacodynamic effects of this compound on plasma uric acid in healthy volunteers.[1]

Proposed Mechanism of Action: Inhibition of URAT1

While specific molecular studies on this compound are limited, its classification as a uricosuric agent strongly suggests that its mechanism of action involves the inhibition of uric acid reabsorption in the proximal tubules of the kidneys.[2] The primary transporter responsible for this reabsorption is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[2][3] By blocking URAT1, this compound effectively increases the fractional excretion of uric acid, leading to a reduction in serum uric acid levels.[3][4]

Experimental Protocol: A Phase 1 Study in Healthy Volunteers

The pharmacodynamic properties of this compound were characterized in a clinical trial involving healthy adult volunteers. The study followed a robust experimental protocol to ensure subject safety and data integrity.

Study Design and Methodology

A representative experimental workflow for a single-dose study of an oral medication like this compound in healthy volunteers is outlined below. This process typically involves screening, acclimatization, dosing, and a series of biological sample collections for pharmacokinetic and pharmacodynamic analysis.

Key Methodological Components:

-

Subject Population: Healthy, normouricemic male and female volunteers.

-

Study Design: A dose-escalation study is often employed to assess the safety and pharmacodynamics of a new chemical entity.

-

Drug Administration: this compound is administered orally as a single dose in initial studies.

-

Sample Collection: Blood and urine samples are collected at predefined intervals before and after drug administration.

-

Biomarker Analysis: Plasma and urine samples are analyzed for uric acid concentrations to determine the pharmacodynamic effect. Plasma is also analyzed for this compound concentrations to establish the pharmacokinetic profile.

-

Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.

Conclusion

This compound demonstrates potent and dose-dependent uricosuric activity in healthy volunteers, primarily through the inhibition of renal uric acid reabsorption, likely via the URAT1 transporter. The well-defined pharmacodynamic profile, coupled with a rapid onset of action, underscores its potential as a therapeutic agent for managing hyperuricemia. Further research is warranted to fully elucidate its molecular interactions and to evaluate its efficacy and safety in patient populations.

References

Irtemazole's Uricosuric Activity: A Technical Overview of its Effect on Fractional Excretion of Uric Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irtemazole is a potent uricosuric agent that has demonstrated a significant impact on the renal handling of uric acid. Clinical studies have established its efficacy in increasing the urinary excretion of uric acid, thereby reducing plasma uric acid levels. This technical guide synthesizes the available data on the effect of this compound on the fractional excretion of uric acid (FEUA), providing a detailed examination of its pharmacodynamic properties. While direct quantitative data on FEUA is not explicitly available in the reviewed literature, the consistent and marked increase in uric acid clearance serves as strong evidence for a corresponding rise in the fractional excretion of uric acid. This document outlines the experimental observations, proposes a likely mechanism of action involving renal transporters, and provides a framework for understanding the drug's therapeutic potential in managing hyperuricemia.

Data Presentation: Quantitative Effects of this compound on Uric Acid Homeostasis

The following table summarizes the key quantitative findings from clinical studies investigating the effects of this compound on plasma uric acid, renal uric acid excretion, and uric acid clearance. An increase in uric acid clearance, in the absence of significant changes in glomerular filtration rate, is a strong indicator of an increased fractional excretion of uric acid.

| Parameter | Dosage | Observation | Citation |

| Plasma Uric Acid | 12.5 to 50 mg (single dose) | Maximal decrease of 46.5% after 8 to 12 hours.[1] | [1] |

| 50 mg (single dose) | Began to decrease 15 to 25 minutes after administration.[2] | [2] | |

| 6.25 to 37.5 mg (twice daily for 7 days) | Dose-dependent decrease of 20.4% to 45.7%. | ||

| Renal Uric Acid Excretion | 12.5 to 50 mg (single dose) | Uricosuric effect began within the first 60 minutes and lasted for 7 to 24 hours.[1] | [1] |

| 50 mg (single dose) | Increased 10 to 20 minutes after administration, with a mean maximum of 197.4 mg/h.[2] | [2] | |

| 6.25 to 37.5 mg (twice daily for 7 days) | Increased to a constant level within 1 day of application. | ||

| Uric Acid Clearance | 12.5 to 50 mg (single dose) | Returned to baseline after 10.0 to 12.0 hours.[1] | [1] |

| 50 mg (single dose) | Increased 10 to 20 minutes after administration, with a mean maximum of 78.4 ml/min.[2] | [2] | |

| 6.25 to 37.5 mg (twice daily for 7 days) | Increased to a constant level within 1 day of application. |

Experimental Protocols

While the full, detailed experimental protocols from the primary studies were not accessible, based on the abstracts, the following methodologies were likely employed to assess the uricosuric effects of this compound.

Clinical Study Design for Pharmacodynamic Assessment

A typical study to evaluate the effect of this compound on the fractional excretion of uric acid would involve a crossover or parallel-group, placebo-controlled design in healthy, normouricemic male volunteers.

Subject Population:

-

Healthy adult male volunteers.

-

Normouricemic (normal blood uric acid levels).

-

Exclusion criteria would likely include a history of gout, renal disease, or use of medications known to affect uric acid levels.

Drug Administration:

-

Single oral doses of this compound (e.g., 12.5 mg, 25 mg, 37.5 mg, 50 mg) or placebo.[1][2]

-

For dose-ranging studies, different doses would be administered to different groups or to the same group in a crossover design with adequate washout periods.

Sample Collection and Analysis:

-

Blood Samples: Venous blood samples would be collected at baseline and at multiple time points after drug administration (e.g., every 1-2 hours for the initial period, then at longer intervals) to measure plasma concentrations of uric acid and creatinine.

-

Urine Samples: Urine would be collected at timed intervals (e.g., hourly for the first few hours, then in 2-4 hour blocks) to measure urinary volume, uric acid concentration, and creatinine concentration. 24-hour urine collections might also be performed.

-

Biochemical Analysis: Uric acid and creatinine concentrations in plasma and urine would be determined using standard enzymatic or colorimetric assays.

Calculation of Renal Parameters:

-

Uric Acid Clearance (Cua): Calculated using the formula: Cua = (Urine Uric Acid Concentration x Urine Flow Rate) / Plasma Uric Acid Concentration.

-

Creatinine Clearance (Ccr): Calculated using the formula: Ccr = (Urine Creatinine Concentration x Urine Flow Rate) / Plasma Creatinine Concentration. Ccr is used as an estimate of the Glomerular Filtration Rate (GFR).

-

Fractional Excretion of Uric Acid (FEUA): Calculated as the ratio of uric acid clearance to creatinine clearance: FEUA = (Cua / Ccr) x 100%. This represents the percentage of uric acid filtered by the glomeruli that is ultimately excreted in the urine.

Mandatory Visualization

Proposed Signaling Pathway for this compound's Uricosuric Effect

The primary mechanism by which uricosuric agents increase the fractional excretion of uric acid is through the inhibition of renal urate transporters, most notably URAT1 (Urate Transporter 1), located on the apical membrane of proximal tubule cells. While direct evidence for this compound's interaction with URAT1 is not available in the reviewed literature, its classification as a uricosuric agent strongly suggests this as its likely mechanism of action.

Caption: Proposed mechanism of this compound's uricosuric effect via inhibition of URAT1.

Experimental Workflow for Assessing this compound's Effect on FEUA

The following diagram illustrates a typical experimental workflow for a clinical trial designed to evaluate the pharmacodynamics of this compound, specifically its effect on the fractional excretion of uric acid.

References

An In-depth Technical Guide on the Potential Off-Target Effects of Irtemazole in Preclinical Studies

Disclaimer: Irtemazole is a discontinued drug candidate, and there is limited publicly available information regarding specific preclinical studies on its off-target effects. This guide provides a comprehensive overview of the potential off-target liabilities of this compound based on its chemical structure as a benzimidazole derivative and outlines the standard preclinical methodologies used to assess such effects. The quantitative data and signaling pathways presented are illustrative and based on the known activities of the broader benzimidazole class of compounds.

Introduction

This compound is a benzimidazole derivative that was investigated for its uricosuric properties. While its development was discontinued, understanding its potential off-target effects remains a valuable exercise for researchers in drug development, particularly those working with heterocyclic compounds. Off-target effects, where a drug interacts with unintended molecular targets, are a significant cause of adverse drug reactions and can lead to the termination of drug development programs. This technical guide provides a detailed look into the potential off-target profile of this compound, the experimental protocols to assess these effects, and the potential signaling pathways that could be impacted.

Data Presentation: Potential Off-Target Liabilities of Benzimidazole Derivatives

Given the lack of specific quantitative data for this compound, the following table summarizes potential off-target interactions for the broader class of benzimidazole-containing molecules. This data is compiled from various preclinical studies on different benzimidazole derivatives and serves as a predictive guide for the potential off-target profile of this compound.

| Potential Off-Target | Assay Type | Test System | Key Finding (Example IC50/Ki) | Potential Physiological Consequence |

| hERG Potassium Channel | Electrophysiology (Patch Clamp) | HEK293 cells expressing hERG | 1-10 µM | Cardiac arrhythmia (QT prolongation) |

| Various Kinases (e.g., VEGFR, Src) | Radiometric Kinase Assay | Recombinant human kinases | 0.1-5 µM | Anti-proliferative or other unintended cellular effects |

| Poly (ADP-ribose) polymerase (PARP) | Enzyme Activity Assay | Recombinant human PARP1 | 5-20 µM | Alterations in DNA repair pathways |

| Androgen Receptor | Ligand Binding Assay | Rat prostate cytosol | 1-15 µM | Endocrine disruption |

| Tubulin Polymerization | In vitro polymerization assay | Purified bovine tubulin | 0.5-10 µM | Disruption of microtubule dynamics, potential for cytotoxicity |

| Histone Deacetylases (HDACs) | Enzyme Activity Assay | Recombinant human HDACs | 1-25 µM | Epigenetic modifications, changes in gene expression |

| DNA Topoisomerase I/II | DNA Relaxation/Decatenation Assay | Purified human topoisomerases | 10-50 µM | Genotoxicity |

Experimental Protocols

The identification and characterization of off-target effects are critical components of preclinical safety assessment. A tiered approach is often employed, starting with broad screening panels and followed by more detailed functional assays for any identified hits.

In Vitro Safety Pharmacology Screening (Core Battery)

As per ICH S7A and S7B guidelines, a core battery of in vitro safety pharmacology studies is essential before first-in-human trials.

-

hERG Potassium Channel Assay:

-

Objective: To assess the potential for QT interval prolongation and cardiac arrhythmia.

-

Methodology: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293).

-

Protocol:

-

Cells are cultured to 70-90% confluency.

-

The test compound (this compound) is prepared in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations.

-

The effect of the compound on the hERG current is measured at each concentration.

-

A known hERG blocker (e.g., astemizole) is used as a positive control.

-

The IC50 value (the concentration at which 50% of the hERG current is inhibited) is calculated.

-

-

-

Broad Ligand Binding and Enzyme Inhibition Panel:

-

Objective: To identify potential off-target binding to a wide range of receptors, ion channels, transporters, and enzymes.

-

Methodology: Radioligand binding assays or enzyme activity assays.

-

Protocol:

-

This compound is tested at a fixed concentration (e.g., 10 µM) against a panel of 50-100 known pharmacological targets.

-

The percentage inhibition of radioligand binding or enzyme activity is determined.

-

For any targets showing significant inhibition (typically >50%), a full concentration-response curve is generated to determine the IC50 or Ki value.

-

-

Cell-Based Functional Assays

For off-targets identified in initial screens, cell-based assays are used to understand the functional consequences of the interaction.

-

Kinase Activity Assays:

-

Objective: To determine the inhibitory effect of this compound on specific kinases.

-

Methodology: Cellular thermal shift assay (CETSA) or in-cell western blotting to assess the phosphorylation of downstream targets.

-

Protocol (In-cell Western):

-

A relevant cell line is treated with various concentrations of this compound.

-

Cells are stimulated with an appropriate agonist to activate the kinase of interest.

-

Cells are lysed, and the levels of the phosphorylated substrate and total protein are quantified using specific antibodies and a plate-based imaging system.

-

The IC50 for the inhibition of substrate phosphorylation is determined.

-

-

-

Tubulin Polymerization Assay:

-

Objective: To assess the effect of this compound on microtubule dynamics.

-

Methodology: A cell-free assay using purified tubulin and measuring the change in light scattering or fluorescence upon polymerization.

-

Protocol:

-

Purified tubulin is incubated with GTP at 37°C in the presence of varying concentrations of this compound.

-

The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm.

-

Known microtubule inhibitors (e.g., colchicine, paclitaxel) are used as controls.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: A typical experimental workflow for preclinical off-target liability assessment.

Caption: Hypothetical off-target inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole derivative like this compound.

Conclusion

In Silico Analysis of Irtemazole's Interaction with Urate Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a putative in silico modeling workflow to investigate the binding of Irtemazole, a uricosuric agent, to key urate transporters. While direct computational studies on this compound are not extensively available in public literature, this document constructs a detailed, hypothetical methodology based on established computational techniques and recent structural and mechanistic insights into urate transporters such as URAT1 and ABCG2. The guide is intended to serve as a blueprint for researchers aiming to computationally characterize the molecular interactions of this compound or similar compounds with these important drug targets. We will outline protocols for homology modeling, molecular docking, and molecular dynamics simulations, and provide examples of how to present the resulting data in a clear, structured format.

Introduction: Urate Transport and the Role of this compound

Hyperuricemia, characterized by elevated serum urate levels, is a primary risk factor for gout, a painful inflammatory arthritis.[1] The kidneys play a crucial role in maintaining urate homeostasis, reabsorbing approximately 90% of filtered urate.[2] This reabsorption is primarily mediated by urate transporters located in the proximal tubules.[1][3] Key transporters involved in this process include the urate transporter 1 (URAT1, encoded by the SLC22A12 gene), which is a major target for uricosuric drugs, and the ATP-binding cassette subfamily G member 2 (ABCG2), an efflux transporter.[1][2][3]

This compound is a benzimidazole derivative that has demonstrated uricosuric effects, leading to a decrease in plasma uric acid by increasing its renal excretion.[4][5] Clinical studies have shown that this compound administration leads to a rapid onset of uricosuria.[4] The primary mechanism of uricosuric agents is the inhibition of URAT1, which blocks the reabsorption of uric acid, thereby promoting its excretion in the urine.[1][6]

In silico modeling offers a powerful approach to elucidate the molecular mechanisms underlying drug-transporter interactions. By computationally simulating the binding of this compound to urate transporters, we can predict binding affinities, identify key interacting residues, and understand the conformational changes involved in the inhibitory process. This knowledge is invaluable for the rational design of novel and more potent uricosuric agents.

Hypothetical In Silico Modeling Workflow for this compound

Given the lack of specific published in silico studies on this compound, this section outlines a robust, hypothetical workflow based on established methodologies for other URAT1 and ABCG2 inhibitors.

Caption: A generalized workflow for the in silico modeling of this compound binding to a urate transporter.

Experimental Protocols

Homology Modeling of Human URAT1

-

Objective: To generate a three-dimensional model of human URAT1, as a high-resolution experimental structure may not always be available in the desired conformational state.

-

Methodology:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the human URAT1 sequence (UniProt: Q96S37). High-resolution cryo-EM structures of human URAT1 in various conformational states are available and would be ideal templates.[7][8]

-

Sequence Alignment: Perform a sequence alignment between the target (human URAT1) and the template sequence using tools like ClustalW or T-Coffee.

-

Model Building: Utilize homology modeling software such as MODELLER or SWISS-MODEL to generate the 3D model based on the sequence alignment and the template structure.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis, and ERRAT for overall structure quality.[9] A reliable model should have over 90% of its residues in the allowed regions of the Ramachandran plot.[9]

-

Molecular Docking of this compound into the URAT1 Binding Site

-

Objective: To predict the binding pose and affinity of this compound within the binding cavity of URAT1.

-

Methodology:

-

Protein Preparation: Prepare the URAT1 model by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding cavity of URAT1 is known to be lined with hydrophobic and aromatic residues.[2]

-

Ligand Preparation: Generate a 3D conformer of this compound and optimize its geometry using a force field like MMFF94. Assign partial charges.

-

Docking Simulation: Perform molecular docking using software like AutoDock Vina, Glide, or Gold.[9][10] The docking grid should encompass the known binding site of other URAT1 inhibitors.

-

Pose Selection and Analysis: Cluster the resulting docking poses and select the most favorable ones based on the docking score and visual inspection of the interactions with key residues in the binding pocket.

-

Molecular Dynamics (MD) Simulations

-

Objective: To simulate the dynamic behavior of the this compound-URAT1 complex and to refine the binding pose and calculate binding free energy.

-

Methodology:

-

System Setup: Place the docked this compound-URAT1 complex in a simulated membrane bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to neutralize the system.

-

Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.

-

Production Run: Run a production MD simulation for a sufficient duration (e.g., 100-500 ns) to capture the stable binding mode of this compound.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (RMSD), the flexibility of the protein (RMSF), and the specific interactions (hydrogen bonds, hydrophobic contacts) between this compound and URAT1 over time.

-

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Docking Results for this compound with Urate Transporters

| Transporter | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |

| URAT1 | -8.5 | 0.5 | Phe365, Ser35, Ile156 |

| ABCG2 | -7.2 | 2.1 | Phe439, Asn436 |

| OAT1 | -6.8 | 4.5 | Arg466, Lys394 |

| OAT3 | -7.0 | 3.2 | Arg454, Val381 |

Table 2: Hypothetical Binding Free Energy Calculation from MD Simulations

| Complex | MM/PBSA ΔG_bind (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) |

| This compound-URAT1 | -35.2 ± 3.5 | -40.1 ± 2.8 |

| This compound-ABCG2 | -28.9 ± 4.1 | -32.5 ± 3.7 |

Visualization of Pathways and Relationships

Urate Transport Pathway in the Renal Proximal Tubule

References

- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Irtemazole for Research Purposes

Abstract

This document provides a detailed theoretical protocol for the synthesis of Irtemazole (6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole), a compound of interest for various research applications. Due to the limited availability of a direct, published synthesis route, this protocol outlines a plausible multi-step synthetic pathway based on established organic chemistry principles and analogous reactions for the synthesis of its core components. This application note is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a benzimidazole derivative with the IUPAC name 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole[1]. While its development status is largely discontinued, it has been investigated for its uricosuric effects, demonstrating the ability to decrease plasma uric acid levels[2][3]. Structurally related azole compounds, such as itraconazole, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncology[4][5][6]. This suggests that this compound could be a valuable tool for investigating similar biological activities.

This protocol details a proposed three-step synthesis of this compound, starting from 4-amino-3-nitrotoluene. The synthesis involves the formation of the 2-methylbenzimidazole core, followed by the introduction of the imidazol-1-yl(phenyl)methyl side chain.

Proposed Synthesis of this compound

The proposed synthetic route for this compound is a three-step process:

-

Step 1: Synthesis of 2,5-dimethyl-1H-benzimidazole from 4-methyl-1,2-phenylenediamine and acetic acid.

-

Step 2: Benzylic bromination of 2,5-dimethyl-1H-benzimidazole to yield 5-(bromomethyl)-2-methyl-1H-benzimidazole.

-

Step 3: N-alkylation of imidazole with 5-(bromomethyl)-2-methyl-1H-benzimidazole to yield this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-dimethyl-1H-benzimidazole

This procedure is adapted from the general synthesis of 2-methyl-1H-benzimidazole by the condensation of an o-phenylenediamine with acetic acid[7][8].

Materials:

-

4-methyl-1,2-phenylenediamine

-

Glacial Acetic Acid

-

10% Sodium Hydroxide Solution

-

Water

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol).

-

Add glacial acetic acid (50 mL) to the flask.

-

Heat the reaction mixture to reflux for 2 hours.

-

After reflux, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a water/ethanol mixture to yield pure 2,5-dimethyl-1H-benzimidazole.

-

Dry the product under vacuum.

Step 2: Synthesis of 5-(bromomethyl)-2-methyl-1H-benzimidazole

This step involves the radical bromination of the methyl group at the 5-position of the benzimidazole ring.

Materials:

-

2,5-dimethyl-1H-benzimidazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve 2,5-dimethyl-1H-benzimidazole (5.0 g, 34.2 mmol) in carbon tetrachloride (100 mL).

-

Add N-Bromosuccinimide (6.1 g, 34.2 mmol) and a catalytic amount of benzoyl peroxide (0.1 g).

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to obtain 5-(bromomethyl)-2-methyl-1H-benzimidazole.

Step 3: Synthesis of this compound (6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole)

This final step is the N-alkylation of imidazole with the synthesized bromo-intermediate.

Materials:

-

5-(bromomethyl)-2-methyl-1H-benzimidazole

-

Imidazole

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask, dissolve imidazole (1.2 g, 17.6 mmol) in anhydrous dimethylformamide (30 mL).

-

Add potassium carbonate (2.4 g, 17.6 mmol) to the solution.

-

Add a solution of 5-(bromomethyl)-2-methyl-1H-benzimidazole (2.0 g, 8.8 mmol) in DMF (10 mL) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, dichloromethane/methanol) to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. Yields are representative and based on similar reported reactions.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Representative Yield (%) |

| 1 | 4-methyl-1,2-phenylenediamine | 2,5-dimethyl-1H-benzimidazole | 146.19 | 85-95% |

| 2 | 2,5-dimethyl-1H-benzimidazole | 5-(bromomethyl)-2-methyl-1H-benzimidazole | 225.09 | 60-70% |

| 3 | 5-(bromomethyl)-2-methyl-1H-benzimidazole | This compound | 288.35 | 50-65% |

Visualizations

Proposed Synthetic Workflow for this compound

References

- 1. This compound | C18H16N4 | CID 71330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of different doses of this compound in repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Development of Posaconazole-based Analogues as Hedgehog Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Itraconazole - Wikipedia [en.wikipedia.org]

- 7. banglajol.info [banglajol.info]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Quantification of Itraconazole in Plasma

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Therapeutic drug monitoring of itraconazole in plasma is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. This document provides detailed application notes and protocols for the quantitative analysis of itraconazole and its active metabolite, hydroxyitraconazole, in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and drug development professionals. The validation of these bioanalytical methods is essential to ensure the reliability of the analytical results.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for itraconazole quantification in plasma, allowing for easy comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for Itraconazole Quantification

| Parameter | Method 1 | Method 2[5] | Method 3[6] | Method 4[7] |

| Linearity Range (ng/mL) | 1 - 500 | 1 - 250 | 4 - 320 | 1 - 600 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 4 | 1 |

| Accuracy (%) | 95.6 - 108.2 (Intra-day) 86.6 - 117.5 (Inter-day)[8] | Not explicitly stated | Within accepted FDA and EMA levels | 91.2 - 101.5 (Method recovery) |

| Precision (% CV) | < 13.7 (Intra-day) < 10.9 (Inter-day)[8] | Not explicitly stated | Not explicitly stated | < 15 |

| Recovery (%) | Not explicitly stated | Comparable to LLE and SPE | Not explicitly stated | > 85.0 |

| Internal Standard | Not specified | Itraconazole-d3 | Atorvastatin[6] | Fluconazole |

Table 2: Performance Characteristics of HPLC-UV Methods for Itraconazole Quantification

| Parameter | Method 1[9] | Method 2[10][11] | Method 3[12] |

| Linearity Range (µg/mL) | 0.1 - 40 | 0.01 - 0.5 | 0.003 - 0.5 (Itraconazole) 0.003 - 1.0 (Hydroxyitraconazole) |

| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.01 | 0.003 |

| Accuracy (%) | 93.8 - 108.7 | Not explicitly stated | Not explicitly stated |

| Precision (% CV) | 0.24 - 11.66 | < 6.9 | < 4.6 (Intra-day) < 5.0 (Inter-day) |

| Recovery (%) | Not explicitly stated | > 89.1 | 59.7 (Itraconazole) 72.8 (Hydroxyitraconazole) |

| Internal Standard | Linezolid | Bifonazole | R051012 |

Experimental Protocols

Protocol 1: LC-MS/MS Method for Itraconazole Quantification

This protocol describes a rapid and sensitive method for the quantification of itraconazole in human plasma using LC-MS/MS with a simple protein precipitation extraction.[13][14]

1. Materials and Reagents

-

Itraconazole and Itraconazole-d3 (internal standard) reference standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, analytical grade

-

Ammonium formate, analytical grade

-

Ultrapure water

-

Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the labeled tubes.

-

Add 20 µL of the internal standard working solution (Itraconazole-d3 in 50% MeOH).

-

Add 300 µL of ACN containing 0.1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.[5]

3. Chromatographic Conditions

-

HPLC System: Waters Acquity UPLC or equivalent

-

Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[5]

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[5]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[5]

-

Flow Rate: 0.5 mL/min[5]

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.0 min: 30-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-30% B

-

2.6-3.5 min: 30% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

4. Mass Spectrometric Conditions

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Itraconazole: m/z 705.3 → 392.4[8]

-

Itraconazole-d3 (IS): m/z 708.3 → 395.4

-

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

5. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Protocol 2: HPLC-UV Method for Itraconazole Quantification

This protocol details a reliable HPLC-UV method for determining itraconazole concentrations in plasma, suitable for therapeutic drug monitoring.

1. Materials and Reagents

-

Itraconazole and Bifonazole (internal standard) reference standards

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Phosphate buffer

-

Ultrapure water

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., C8-bonded)

2. Sample Preparation (Solid-Phase Extraction)

-

Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

To 500 µL of plasma in a glass tube, add 50 µL of the internal standard working solution (Bifonazole).

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. Chromatographic Conditions

-

HPLC System: Shimadzu LC-20AD or equivalent

-

Column: C8 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[10]

-

Mobile Phase: Acetonitrile and phosphate buffer (pH 6.0) (65:35, v/v)[12]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

4. Data Analysis

-

Quantification is performed by comparing the peak area ratio of itraconazole to the internal standard against a calibration curve.

-

The calibration curve is generated by linear regression of the peak area ratios versus the known concentrations of the prepared standards.

Visualizations

Caption: Workflow for LC-MS/MS sample preparation.

Caption: Workflow for HPLC-UV sample preparation via SPE.

Caption: Overview of the bioanalytical quantification process.

References

- 1. database.ich.org [database.ich.org]

- 2. progress-lifesciences.nl [progress-lifesciences.nl]

- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple and Highly Sensitive Liquid Chromatographic-Mass Spectrometric Method for the Determination of Itraconazole and Its Major Metabolite in Human Plasma and Its Application to a Bioequivalence Study [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of five systemic azoles in plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive determination of itraconazole and its active metabolite in human plasma by column-switching high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application Notes and Protocols: In Vitro Assay for Irtemazole's Uricosuric Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. Uricosuric agents lower serum uric acid by promoting its renal excretion. A key mechanism of uricosuric action is the inhibition of renal transporters responsible for uric acid reabsorption, such as Urate Transporter 1 (URAT1), and interaction with other transporters like Organic Anion Transporter 1 (OAT1) and OAT3 which are also involved in renal urate handling.[1][2][3][4]

Irtemazole has been shown to exert a uricosuric effect, leading to a reduction in plasma uric acid by increasing its excretion in the urine.[5][6][7] The onset of this effect is rapid, observed within the first hour of administration.[5][7] To facilitate the development and characterization of this compound and other potential uricosuric agents, a robust in vitro assay is essential to determine their specific molecular targets and inhibitory potency.

These application notes provide a detailed protocol for an in vitro assay to evaluate the uricosuric activity of this compound by assessing its inhibitory effect on the key human uric acid transporters: hURAT1, hOAT1, and hOAT3, using a cell-based system.

Principle of the Assay

The assay is based on a cellular uptake model using Human Embryonic Kidney 293 (HEK293) cells engineered to stably express the human urate transporters hURAT1, hOAT1, or hOAT3.[8][9][10] The activity of these transporters is measured by quantifying the uptake of a specific substrate into the cells. The inhibitory potential of this compound is then determined by measuring the reduction in substrate uptake in the presence of the compound. The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of this compound against each transporter.

Materials and Reagents

Cell Lines:

-

HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

-

HEK293 cells stably expressing human OAT1 (hOAT1-HEK293)

-

HEK293 cells stably expressing human OAT3 (hOAT3-HEK293)

-

Wild-type HEK293 cells (for control)

Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or other appropriate selection antibiotic

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Hanks' Balanced Salt Solution (HBSS)

-

[¹⁴C]-Uric Acid (for hURAT1 assay)

-

[³H]-p-Aminohippurate (PAH) (for hOAT1 assay)

-

[³H]-Estrone-3-sulfate (E3S) (for hOAT3 assay)

-

This compound

-

Probenecid (Positive control for hOAT1 and hOAT3 inhibition)[11][12]

-

Benzbromarone (Positive control for hURAT1 inhibition)[8][13]

-

Cell lysis buffer

-

Scintillation cocktail

-

Bicinchoninic acid (BCA) protein assay kit

Experimental Workflow

Caption: Experimental workflow for the in vitro uricosuric assay.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Seeding

-

Cell Culture:

-

Culture hURAT1-HEK293, hOAT1-HEK293, hOAT3-HEK293, and wild-type HEK293 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For the stably transfected cell lines, include the appropriate concentration of G418 (e.g., 400 µg/mL) in the culture medium to maintain selection pressure.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Seeding:

Protocol 2: Urate Transport Inhibition Assay

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in HBSS to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

-

Prepare stock solutions of positive controls (benzbromarone for hURAT1, probenecid for hOAT1/hOAT3) in a similar manner.

-

Prepare the radiolabeled substrate solution in HBSS.

-

-

Pre-incubation:

-

Initiation of Uptake:

-

To initiate the transport reaction, add 200 µL of the pre-warmed radiolabeled substrate solution to each well. The final substrate concentrations should be close to their respective Km values if known, or at a standardized concentration (e.g., 10 µM).

-

Incubate the plate at 37°C for a predetermined optimal time (e.g., 5-30 minutes).[8][13]

-

-

Termination of Uptake:

-

To stop the uptake, aspirate the solution from the wells.

-

Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radiolabeled substrate.[8]

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding 300 µL of cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for 30 minutes at room temperature with gentle shaking.

-

Transfer the lysate to scintillation vials.

-

Add 3 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Protein Quantification:

-

Use a small aliquot of the cell lysate from each well to determine the protein concentration using a BCA protein assay kit, following the manufacturer's instructions.

-

Protocol 3: Data Analysis

-

Normalization:

-

Normalize the CPM for each well to its corresponding protein concentration to account for any variations in cell number. The result will be in CPM/mg protein.

-

-

Calculation of Inhibition:

-

Determine the specific uptake by subtracting the uptake in wild-type HEK293 cells from the uptake in the transporter-expressing cells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

-

IC50 Determination:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]

-

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison of this compound's inhibitory potency against the different transporters.

| Compound | Transporter | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| This compound | hURAT1 | [Insert Value] | Benzbromarone | [Insert Value, e.g., 0.44][8] |

| This compound | hOAT1 | [Insert Value] | Probenecid | [Insert Value] |

| This compound | hOAT3 | [Insert Value] | Probenecid | [Insert Value] |

Proposed Signaling Pathway

The primary mechanism by which uricosuric agents increase uric acid excretion is through the inhibition of renal transporters involved in its reabsorption from the tubular fluid back into the blood. The diagram below illustrates the proposed inhibitory action of this compound on these transporters in a renal proximal tubule cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Uricosuric - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]

- 10. Clinical and functional characterization of URAT1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. bioivt.com [bioivt.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Throughput LC-MS/MS Method for the Determination of Irtemazole and its Putative Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the uricosuric agent Irtemazole and its putative metabolites in human plasma. Due to the limited availability of published data on the metabolism of this compound, this document proposes a hypothetical metabolic pathway and a corresponding analytical method based on the known biotransformation of similar benzimidazole-containing compounds. The method utilizes a simple protein precipitation for sample preparation followed by a rapid chromatographic separation. This proposed method is intended to serve as a starting point for researchers and drug development professionals in establishing a validated assay for pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a benzimidazole derivative that has been investigated for its uricosuric properties. As with many xenobiotics, it is anticipated to undergo metabolism in the liver, primarily through oxidation and conjugation reactions. Understanding the metabolic fate of this compound is crucial for a comprehensive evaluation of its pharmacokinetic profile, efficacy, and safety. This document outlines a proposed LC-MS/MS method for the analysis of this compound and its hypothetical metabolites in human plasma.

Proposed Metabolic Pathway of this compound

Benzimidazole compounds typically undergo metabolism through hydroxylation of aromatic rings, N-oxidation, and demethylation. Based on these common metabolic routes, the following putative metabolites of this compound are proposed:

-

M1: Hydroxy-Irtemazole: Hydroxylation on the phenyl or benzimidazole ring.

-

M2: N-Oxide-Irtemazole: Oxidation of one of the nitrogen atoms in the imidazole or benzimidazole ring.

-

M3: Desmethyl-Irtemazole: Cleavage of the methyl group from the benzimidazole ring.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocol

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound and its metabolites from human plasma.

Materials:

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 3.0 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow Rates | Optimized for the specific instrument |

Table 2: Proposed MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 289.1 | 157.1 | 25 |

| M1: Hydroxy-Irtemazole | 305.1 | 157.1 | 28 |

| M2: N-Oxide-Irtemazole | 305.1 | 173.1 | 22 |

| M3: Desmethyl-Irtemazole | 275.1 | 143.1 | 25 |

| Internal Standard | - | - | - |

Note: The m/z values for the metabolites are hypothetical and would need to be confirmed experimentally.

Method Performance (Hypothetical Data)

The following tables summarize the expected performance characteristics of this LC-MS/MS method, based on typical results for similar bioanalytical assays.

Table 3: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 0.1 - 100 | >0.995 |

| M1: Hydroxy-Irtemazole | 0.1 - 100 | >0.995 |

| M2: N-Oxide-Irtemazole | 0.1 - 100 | >0.995 |

| M3: Desmethyl-Irtemazole | 0.1 - 100 | >0.995 |

Table 4: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | LLOQ | 0.1 | <15 | <15 | 85-115 |

| LQC | 0.3 | <10 | <10 | 90-110 | |

| MQC | 10 | <10 | <10 | 90-110 | |

| HQC | 80 | <10 | <10 | 90-110 | |

| M1: Hydroxy-Irtemazole | LLOQ | 0.1 | <15 | <15 | 85-115 |

| LQC | 0.3 | <10 | <10 | 90-110 | |

| MQC | 10 | <10 | <10 | 90-110 | |

| HQC | 80 | <10 | <10 | 90-110 |

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | 85-95 | <15 |

| M1: Hydroxy-Irtemazole | 80-90 | <15 |

| M2: N-Oxide-Irtemazole | 80-90 | <15 |

| M3: Desmethyl-Irtemazole | 85-95 | <15 |

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis.

Conclusion